molecular formula C21H22BrN3O4 B2760195 N-(4-bromophenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 736153-50-7

N-(4-bromophenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2760195
CAS No.: 736153-50-7
M. Wt: 460.328
InChI Key: NBIGMBDCEJMVQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C21H22BrN3O4 and its molecular weight is 460.328. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Compounds structurally related to N-(4-bromophenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide have demonstrated significant antimicrobial and antifungal activities. This is evident in the synthesis and biological evaluation of thiophene-3-carboxamide derivatives, which show promising antibacterial and antifungal properties. The specific structural arrangement of these compounds, particularly the presence of substituted phenyl groups, contributes to their bioactivity, making them potential candidates for the development of new antimicrobial agents (Vasu et al., 2005).

Anticancer Activity

Derivatives of the compound have been synthesized and tested for their potential anticancer activity. A novel series of pyrazolopyrimidines, for instance, has been evaluated for cytotoxicity against various human cancer cell lines. These compounds, by virtue of their unique structural features, have shown to possess cytotoxic activities that could be leveraged in the design of new anticancer therapies. The structural modifications introduced in the pyrazolopyrimidine scaffold are critical for enhancing their bioactivity and selectivity towards cancer cells (Rahmouni et al., 2016).

Anti-inflammatory and Analgesic Properties

Research has also explored the anti-inflammatory and analgesic properties of related compounds. The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone has resulted in agents with notable anti-inflammatory and analgesic activities. These compounds have been identified as inhibitors of cyclooxygenase (COX-1/COX-2), showcasing their potential in the treatment of inflammation and pain. The study highlights the significance of heterocyclic chemistry in discovering new therapeutic agents with dual functionalities (Abu‐Hashem et al., 2020).

Crystal Structure Analysis

The crystal structure analysis of related compounds has provided valuable insights into their molecular conformation and reactivity. For example, the determination of the crystal structures of certain dihydropyrimidine derivatives has shed light on their structural conformations, which are pivotal for understanding their reactivity and interaction with biological targets. This kind of structural analysis is essential for the rational design of molecules with desired biological activities (Kurbanova et al., 2009).

Thermodynamic Properties

The investigation of the thermodynamic properties of tetrahydropyrimidine esters, structurally related to the compound of interest, has also been a subject of scientific research. Understanding the combustion energies, enthalpies of formation, and other thermodynamic parameters of these compounds is crucial for their potential application in various fields, including pharmaceuticals and materials science. Such studies provide a foundation for predicting the stability and reactivity of these molecules under different conditions (Klachko et al., 2020).

Properties

IUPAC Name

N-(4-bromophenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O4/c1-4-29-16-10-5-13(11-17(16)28-3)19-18(12(2)23-21(27)25-19)20(26)24-15-8-6-14(22)7-9-15/h5-11,19H,4H2,1-3H3,(H,24,26)(H2,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIGMBDCEJMVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.